1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)-
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Overview
Description
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- is a chemical compound with significant interest in various scientific fields. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle, and features a chloro and a methylphenyl substituent. Its unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Preparation Methods
The synthesis of 1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- typically involves the reaction of 3-chloro-1-(4-methylphenyl)-1H-pyrrole-2,5-dione with suitable reagents under controlled conditions. One common method includes the use of acylation reactions where the pyrrole ring is functionalized with chloro and methylphenyl groups. Industrial production methods often employ catalytic processes to enhance yield and purity, utilizing solvents and temperature control to optimize reaction conditions .
Chemical Reactions Analysis
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the removal of the chloro group.
Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Reagents like sodium borohydride for reduction, and halogenating agents for substitution, are frequently used. .
Scientific Research Applications
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- finds applications in various scientific domains:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, especially in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism by which 1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity or interfere with cellular signaling pathways. The chloro and methylphenyl groups play a crucial role in binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- can be compared with other similar compounds such as:
- 1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-
- 1H-Pyrrole-2,5-dione, 3-chloro-1-(3-methylphenyl)-
- 1H-Pyrrole-2,5-dione, 3-chloro-1-(4-fluorophenyl)-
These compounds share the pyrrole-2,5-dione core but differ in their substituents, which influence their chemical reactivity and applications. The presence of different substituents like phenyl, methylphenyl, and fluorophenyl groups imparts unique properties, making each compound suitable for specific applications .
Properties
CAS No. |
53281-67-7 |
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Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
3-chloro-1-(4-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H8ClNO2/c1-7-2-4-8(5-3-7)13-10(14)6-9(12)11(13)15/h2-6H,1H3 |
InChI Key |
ATFKQNGAIVNOBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Cl |
Origin of Product |
United States |
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